molecular formula C24H24N2O3S B5157051 N-(4-methoxyphenyl)-6-methyl-2-[(phenylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

N-(4-methoxyphenyl)-6-methyl-2-[(phenylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B5157051
M. Wt: 420.5 g/mol
InChI Key: OUQKVOCGGKNJEW-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-6-methyl-2-[(phenylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound that belongs to the class of benzothiophene derivatives. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-6-methyl-2-[(phenylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multi-step organic reactions. One common method involves the initial formation of the benzothiophene core, followed by functionalization at various positions to introduce the desired substituents.

    Formation of Benzothiophene Core: The benzothiophene core can be synthesized through cyclization reactions involving thiophene derivatives and appropriate electrophiles.

    Amidation: The final step involves the formation of the carboxamide group through amidation reactions using suitable amines and carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve selective substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(4-methoxyphenyl)-6-methyl-2-[(phenylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer, inflammation, and infectious diseases.

    Biological Studies: It is used in research to understand its interactions with biological targets, such as enzymes and receptors.

    Chemical Biology: The compound serves as a tool to probe biological pathways and mechanisms.

    Industrial Applications: It is explored for its potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-6-methyl-2-[(phenylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in critical biological pathways. The compound can modulate the activity of these targets, leading to therapeutic effects such as inhibition of cancer cell proliferation or reduction of inflammation.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)-6-methyl-2-[(phenylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
  • N-(4-chlorophenyl)-6-methyl-2-[(phenylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical properties. The presence of the methoxy group and the phenylcarbonyl moiety contributes to its unique interactions with molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2-benzamido-N-(4-methoxyphenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O3S/c1-15-8-13-19-20(14-15)30-24(26-22(27)16-6-4-3-5-7-16)21(19)23(28)25-17-9-11-18(29-2)12-10-17/h3-7,9-12,15H,8,13-14H2,1-2H3,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUQKVOCGGKNJEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)NC3=CC=C(C=C3)OC)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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